![molecular formula C20H15N B3045839 [1,1'-Binaphthalen]-2-amine CAS No. 114858-56-9](/img/structure/B3045839.png)
[1,1'-Binaphthalen]-2-amine
Overview
Description
1,1’-Binaphthalen-2-amine, also known as 1,1’-Binaphthalene-2-amine , is a chemical compound with the molecular formula C₂₀H₁₅N . Its average mass is approximately 269.34 Da . This compound belongs to the class of binaphthalene derivatives and exhibits interesting properties due to its unique structure.
Scientific Research Applications
Catalytic Mechanisms in Organic Synthesis
[1,1'-Binaphthalen]-2-amine (BINAP) plays a significant role in organic synthesis, especially in the amination of aryl halides. Shekhar et al. (2006) conducted a detailed study on the mechanism of BINAP-ligated palladium complexes in catalyzing these reactions. Their findings corrected previous errors and provided an updated understanding of the catalytic process, highlighting the importance of palladium(0) species and their interaction with amines in the catalytic system (Shekhar et al., 2006).
Chiral Discrimination and Analysis
BINAP derivatives have been explored for their ability to induce chirality and for chiral analysis. Seo et al. (2014) presented a study where 2,2'-dihydroxybenzil, a small organic receptor, combined with primary amines to form diimines, showcasing axial chirality controlled by steric strain. This receptor was effective in determining the absolute chirality and enantiomeric excess of primary amines (Seo, Lee, & Kim, 2014). Similarly, Mishra and Suryaprakash (2017) utilized BINOL, a BINAP derivative, as a chiral solvating agent for analyzing the absolute configuration of hydroxy acids and other compounds (Mishra & Suryaprakash, 2017).
Novel Ligand Synthesis for Asymmetric Catalysis
Vyskocil et al. (2000) reported the synthesis of C2-symmetrical [1,1'-Binaphthalene]-2,2'-diamines with additional chelating groups. These ligands are potential candidates for asymmetric catalysis, indicating BINAP's utility in synthesizing complex molecules (Vyskocil, Meca, Kubišta, Maloň, & Kočovský, 2000).
Interaction with Catalysts and Solvents
Jackson et al. (2000) investigated the interaction of 2,2'-diamino-1,1'-binaphthalene with a Pd/silica catalyst and its reaction with hydrogen and tetrahydrofuran (THF). They identified multiple interactions, including conversion of amine groups to hydroxy groups and hydrogenation of aromatic rings (Jackson, Robinson, Webb, & Young, 2000).
Photosensitized Aminations
Yasuda et al. (2003) explored the photosensitized aminations of various substrates with ammonia, where 2,2'-methylenedioxy-1,1'-binaphthalene was used as a sensitizer. This study highlighted BINAP's role in facilitating efficient amination through photoinduced electron transfer processes (Yasuda et al., 2003).
properties
IUPAC Name |
1-naphthalen-1-ylnaphthalen-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c21-19-13-12-15-7-2-4-10-17(15)20(19)18-11-5-8-14-6-1-3-9-16(14)18/h1-13H,21H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPYLSLVQJQGEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC4=CC=CC=C43)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326559 | |
Record name | [1,1'-Binaphthalen]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18531-97-0, 114858-56-9 | |
Record name | (1S)-[1,1′-Binaphthalen]-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18531-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1'-Binaphthalen]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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